N-(3-methoxyphenyl)-2-({6-oxo-5-[3-(trifluoromethyl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1021219-42-0
Cat. No.: VC11945358
Molecular Formula: C20H16F3N3O5S2
Molecular Weight: 499.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021219-42-0 |
|---|---|
| Molecular Formula | C20H16F3N3O5S2 |
| Molecular Weight | 499.5 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-2-[[6-oxo-5-[3-(trifluoromethyl)phenyl]sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H16F3N3O5S2/c1-31-14-6-3-5-13(9-14)25-17(27)11-32-19-24-10-16(18(28)26-19)33(29,30)15-7-2-4-12(8-15)20(21,22)23/h2-10H,11H2,1H3,(H,25,27)(H,24,26,28) |
| Standard InChI Key | RZWOAKYXHJLTRN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Introduction
N-(3-methoxyphenyl)-2-({6-oxo-5-[3-(trifluoromethyl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the class of amides. It features a unique combination of a methoxyphenyl group, a pyrimidine derivative, and a trifluoromethyl-substituted aromatic sulfonyl moiety. This structural diversity suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Chemical Formula and CAS Number
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Molecular Formula: Not explicitly provided in the search results, but it can be inferred from the compound's name.
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CAS Number: 1021219-42-0.
Structural Components
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Methoxyphenyl Group: Provides a hydrophobic and electron-donating character.
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Pyrimidine Derivative: Contributes to potential biological activity through interactions with enzymes or receptors.
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Trifluoromethyl-Substituted Aromatic Sulfonyl Moiety: Enhances lipophilicity and stability, potentially affecting metabolic stability and bioavailability.
Synthesis and Analytical Techniques
The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the progress and confirming the structure of intermediates and final products.
Potential Applications and Mechanisms
This compound may participate in several chemical reactions due to its functional groups, and its mechanism of action is likely linked to interactions with specific biological targets such as enzymes or receptors involved in disease pathways. Research into similar compounds suggests that such structures may inhibit enzymatic activity or modulate receptor functions through competitive binding or allosteric mechanisms.
Comparison with Related Compounds
Other compounds with similar structural motifs, such as N-(2-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide, have shown promise in various therapeutic areas . These compounds highlight the importance of trifluoromethyl and methoxyphenyl groups in enhancing biological activity.
Table 1: Structural Components and Their Functions
| Structural Component | Function |
|---|---|
| Methoxyphenyl Group | Hydrophobic and electron-donating |
| Pyrimidine Derivative | Potential biological activity through enzyme/receptor interactions |
| Trifluoromethyl-Substituted Aromatic Sulfonyl Moiety | Enhances lipophilicity and stability |
Table 2: Analytical Techniques Used in Synthesis
| Analytical Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm structure of intermediates and final products |
| Mass Spectrometry (MS) | Monitor progress and confirm molecular weight |
| High-Performance Liquid Chromatography (HPLC) | Optimize yield and purity |
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